molecular formula C29H28N6O2 B606610 CFI-400437 CAS No. 1169211-37-3

CFI-400437

カタログ番号 B606610
CAS番号: 1169211-37-3
分子量: 492.58
InChIキー: GBUDRABUNBYJKG-NPNRQVEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4 . It has an IC50 of 0.6 nM . It is also a potent inhibitor of MCF-7, MDA-MB-468 and MDA-MB231 cell growth .


Molecular Structure Analysis

The molecular weight of this compound is 492.57 . The elemental composition is Carbon: 70.71%, Hydrogen: 5.73%, Nitrogen: 17.06%, Oxygen: 6.50% .


Chemical Reactions Analysis

This compound inhibits Aurora A, Aurora B, KDR and FLT-3 with IC50s of 0.37, 0.21, 0.48, and 0.18 μM, respectively . This is two orders of magnitude higher than its IC50 of 0.6 nM against PLK4 .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C29H28N6O2 . The exact mass is 492.23 and the molecular weight is 492.580 . The chemical structure of this compound is not provided in the search results.

科学的研究の応用

Functional Characterization as a Potential Anticancer Agent

CFI-400437 has been identified as a promising therapeutic target in cancer treatment. A study by Mason et al. (2014) highlighted its role as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key player in mitotic processes and cell division. In their research, it was found that cancer cells treated with this compound exhibited significant mitotic defects and cell death, suggesting its potential as an effective anticancer agent, particularly in PTEN-deficient tumors (Mason et al., 2014).

Activity in Pancreatic Cancer Patient-Derived Xenografts

Lohse et al. (2016) conducted a study on the effectiveness of this compound in pancreatic cancer, using patient-derived xenografts. The results showed a significant reduction in tumor growth and an increase in survival rates in several models, supporting the potential of PLK4 as a drug target in pancreatic cancer treatment (Lohse et al., 2016).

Evaluation in a Pre-Clinical Model of Cancer

Suri et al. (2019) evaluated a range of protein kinase inhibitors, including this compound, for their potential crossover to PLK4 in a pre-clinical model of cancer. They found that this compound, along with CFI-400945, had a significant impact on cancer cells, suggesting that their anti-cancer effects may be partly due to the inhibition of Aurora kinases (AURKs) (Suri et al., 2019).

First-in-Human Phase I Trial in Advanced Solid Tumors

Bedard et al. (2016) conducted a first-in-human phase I trial of this compound in patients with advanced solid tumors. The study aimed to establish safety, tolerability, and pharmacokinetics of the drug. Preliminary results showed that this compound was well tolerated at doses up to 72mg with a favorable pharmacokinetic profile, and there were preliminary signs of anti-tumor activity (Bedard et al., 2016).

Phase 2 Open-Label, Multicenter, Dose Optimization Clinical Study in Acute Myeloid Leukemia

A study conducted by Jonas et al. (2020) focused on the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of this compound in patients with acute myeloid leukemia (AML). The study found that this compound, as a PLK4 inhibitor, showed promise in the treatment of AML, particularly in cases characterized by genomic instability (Jonas et al., 2020).

作用機序

CFI-400437 is an ATP-competitive PLK4 inhibitor . It has a high selectivity for PLK4 and inhibits Aurora A, Aurora B, KDR and FLT-3 .

Safety and Hazards

CFI-400437 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is recommended to flush with copious amounts of water and seek medical advice .

特性

CAS番号

1169211-37-3

分子式

C29H28N6O2

分子量

492.58

IUPAC名

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one

InChI

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15-

InChIキー

GBUDRABUNBYJKG-NPNRQVEVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CFI400437;  CFI 400437;  CFI-400437

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFI-400437
Reactant of Route 2
Reactant of Route 2
CFI-400437
Reactant of Route 3
Reactant of Route 3
CFI-400437
Reactant of Route 4
Reactant of Route 4
CFI-400437
Reactant of Route 5
Reactant of Route 5
CFI-400437
Reactant of Route 6
Reactant of Route 6
CFI-400437

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。